Difluoroiodotoluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoroiodotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H7F2I-2 and its molecular weight is 256.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Degradation and Toxicity

- Microbial Degradation : Studies on polyfluoroalkyl chemicals, which are structurally similar to difluoroiodotoluene, highlight the microbial degradation pathways of these compounds in the environment. This research is crucial for understanding the environmental fate and potential remediation strategies for these persistent chemicals (Liu & Avendaño, 2013).

- Immunotoxicity of Perfluorinated Compounds : Investigations into the immunotoxic effects of perfluorinated compounds (PFCs), which share characteristics with this compound, suggest that these compounds may impair immune functions in wildlife and humans, indicating a need for research on their health impacts (Corsini et al., 2014).

Applications in Biomedical Sensing and Energy Harvesting

- Piezo- and Pyroelectric Responses : Research on nano- and micropatterned polymer surfaces, including poly(vinylidenefluoride) (PVDF) and its co-polymers, demonstrates significant potential in biomedical sensing and energy harvesting. These materials exhibit enhanced piezoelectric responses due to their fluorinated segments, suggesting a parallel interest in studying this compound for similar applications (Surmenev et al., 2021).

Developmental Toxicity Studies

- Toxicological Assessments : The developmental toxicity of PFAs, including PFOS and PFOA, has been extensively reviewed, showing effects on reproductive and developmental indices in rodents. This line of research underscores the importance of evaluating similar effects in compounds like this compound, to understand potential risks associated with exposure (Lau et al., 2004).

Biological Monitoring and Environmental Impact

- Monitoring in Wildlife and Humans : Studies on the biological monitoring of PFSs reveal their increasing presence in the environment and their potential health implications, emphasizing the need for ongoing research into the distribution, accumulation, and effects of fluorinated compounds, including this compound (Houde et al., 2006).

Mechanism of Action

Target of Action

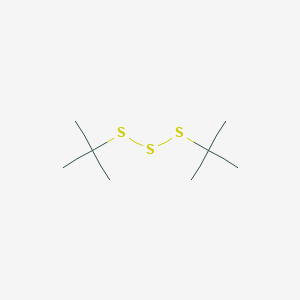

Difluoroiodotoluene, also known as p-(Difluoroiodo)toluene, primarily targets sulfur-containing compounds . It is used in the fluorination of these compounds, introducing fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates . This process is known as the Fluoro-Pummerer reaction .

Mode of Action

This compound interacts with its targets through a process known as the Fluoro-Pummerer reaction . This reaction involves the introduction of fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates . The reaction is promoted by electron-withdrawing groups in the α-position . In cases where substrates have β-hydrogens, an elimination reaction operates, producing vinyl sulfides . These vinyl sulfides can then add two equivalents of fluoride via an additive-Pummerer reaction to produce α, β-difluorosulfides .

Biochemical Pathways

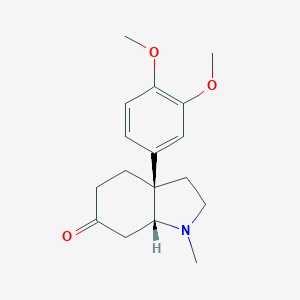

The primary biochemical pathway affected by this compound is the fluorination of sulfur-containing compounds . This process leads to the formation of a range of novel 3,4-difluoro pyrrolidinones and piperidinones .

Pharmacokinetics

The strength of the carbon-fluorine bond generally conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment . This could potentially impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

The result of this compound’s action is the formation of a range of novel 3,4-difluoro pyrrolidinones and piperidinones . These compounds are formed through the Fluoro-Pummerer reaction and subsequent reactions

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of electron-withdrawing groups in the α-position promotes the Fluoro-Pummerer reaction . Additionally, the presence of β-hydrogens in the substrate can lead to an elimination reaction . .

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Difluoroiodotoluene involves the conversion of iodotoluene to Difluoroiodotoluene through a series of reactions.", "Starting Materials": [ "Iodotoluene", "Sodium fluoride", "Hydrogen fluoride", "Sulfuric acid", "Sodium nitrite", "Sodium iodide", "Hydrogen peroxide" ], "Reaction": [ "Iodotoluene is treated with sodium fluoride and hydrogen fluoride to form fluoroiodotoluene.", "Fluoroiodotoluene is then treated with sulfuric acid to form the corresponding diazonium salt.", "Sodium nitrite is added to the diazonium salt solution to form the corresponding aryl nitrite.", "Sodium iodide is added to the aryl nitrite solution to form iodofluorotoluene.", "Finally, iodofluorotoluene is treated with hydrogen peroxide to form Difluoroiodotoluene." ] } | |

CAS No. |

371-11-9 |

Molecular Formula |

C7H7F2I-2 |

Molecular Weight |

256.03 g/mol |

IUPAC Name |

1-iodo-4-methylbenzene;difluoride |

InChI |

InChI=1S/C7H7I.2FH/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H3;2*1H/p-2 |

InChI Key |

PRWFBLUVLWFEMJ-UHFFFAOYSA-L |

SMILES |

CC1=CC=C(C=C1)I(F)F |

Canonical SMILES |

CC1=CC=C(C=C1)I.[F-].[F-] |

Pictograms |

Corrosive; Irritant |

Synonyms |

P-(DIFLUOROIODO)TOLUENE; 4-IodotolueneDifluoride(Tol-If2); tol-IF2; 4-IODOTOLUENE DIFLUORIDE (TOL-IF2) ,98%MIN; 4-Iodotoluene difluoride; p-Tolyliododifluoride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)